Propanedinitrile, 2-[2-(2-bromophenyl)hydrazinylidene]-
Overview
Description
Propanedinitrile, 2-[2-(2-bromophenyl)hydrazinylidene]- is a chemical compound with the molecular formula C9H5BrN4 and a molecular weight of 249.0668 g/mol . This compound is known for its unique structure, which includes a bromophenyl group and a hydrazinylidene moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, 2-[2-(2-bromophenyl)hydrazinylidene]- typically involves the reaction of 2-bromobenzaldehyde with malononitrile in the presence of a hydrazine derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, 2-[2-(2-bromophenyl)hydrazinylidene]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, substituted phenyl compounds, and oxidized products. The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Propanedinitrile, 2-[2-(2-bromophenyl)hydrazinylidene]- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanedinitrile, 2-[2-(2-bromophenyl)hydrazinylidene]- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to changes in their structure and function. The pathways involved in its action are still under investigation, but it is believed to affect various cellular processes through its chemical interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Propanedinitrile, 2-[2-(2-bromophenyl)hydrazinylidene]- include:
- Propanedinitrile, 2-[(2-bromophenyl)methylene]-
- Propanedinitrile, 2-[2-(2-chlorophenyl)hydrazinylidene]-
- Propanedinitrile, 2-[2-(2-fluorophenyl)hydrazinylidene]-
Uniqueness
What sets Propanedinitrile, 2-[2-(2-bromophenyl)hydrazinylidene]- apart from similar compounds is its specific bromophenyl group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in certain synthetic applications and research studies .
Properties
IUPAC Name |
2-[(2-bromophenyl)hydrazinylidene]propanedinitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN4/c10-8-3-1-2-4-9(8)14-13-7(5-11)6-12/h1-4,14H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGIUVZITPUMMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NN=C(C#N)C#N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354715 | |
Record name | Propanedinitrile, [(2-bromophenyl)hydrazono]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101398-30-5 | |
Record name | Propanedinitrile, [(2-bromophenyl)hydrazono]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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